Dysprosium(III) trifluoromethanesulfonate

Übersicht

Beschreibung

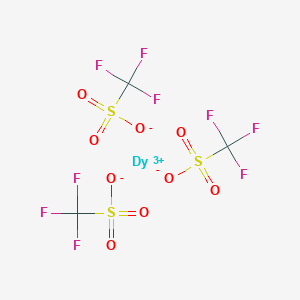

Dysprosium(III) trifluoromethanesulfonate, also known as Dysprosium(III) triflate, is a lanthanide triflate with the chemical formula (CF₃SO₃)₃Dy. It is a white powder that is highly soluble in water and is known for its role as a water-tolerant Lewis acid. This compound is widely used in various catalytic processes due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dysprosium(III) trifluoromethanesulfonate can be synthesized through the reaction of dysprosium oxide or dysprosium chloride with trifluoromethanesulfonic acid. The reaction typically involves dissolving dysprosium oxide or chloride in an aqueous solution of trifluoromethanesulfonic acid, followed by evaporation and crystallization to obtain the desired product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Dysprosium(III) trifluoromethanesulfonate primarily undergoes catalytic reactions, including:

Aldol Reactions: It catalyzes the aldol reaction of silyl enol ethers with aldehydes.

Electrophilic Substitution Reactions: It is effective in the electrophilic substitution reactions of indoles with imines.

Aza-Piancatelli Rearrangement: It catalyzes the intramolecular aza-Piancatelli rearrangement to synthesize functionalized azaspirocycles.

Friedel-Crafts Alkylation: It is used in Friedel-Crafts alkylation reactions.

Ring-Opening Polymerization: It catalyzes ring-opening polymerization reactions.

Cycloaddition Reactions: It acts as a Lewis acid catalyst in cycloaddition reactions.

Common Reagents and Conditions:

Reagents: Silyl enol ethers, aldehydes, indoles, imines, and various organic substrates.

Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures, often under inert atmosphere to prevent oxidation.

Major Products:

Aldol Reaction Products: β-hydroxy ketones or aldehydes.

Electrophilic Substitution Products: Substituted indoles.

Aza-Piancatelli Rearrangement Products: Functionalized azaspirocycles.

Friedel-Crafts Alkylation Products: Alkylated aromatic compounds.

Ring-Opening Polymerization Products: Polymers with specific functional groups.

Cycloaddition Products: Various cyclic compounds.

Wissenschaftliche Forschungsanwendungen

Dysprosium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring a Lewis acid.

Biology: It is employed in the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

As a Lewis acid, Dysprosium(III) trifluoromethanesulfonate functions by accepting electron pairs from donor molecules, thereby facilitating various chemical reactions. Its mechanism involves the activation of electrophilic centers in substrates, making them more reactive towards nucleophiles. This activation is crucial in processes such as aldol reactions, electrophilic substitutions, and cycloadditions.

Vergleich Mit ähnlichen Verbindungen

- Scandium(III) trifluoromethanesulfonate

- Ytterbium(III) trifluoromethanesulfonate

- Lanthanum(III) trifluoromethanesulfonate

- Iron(III) trifluoromethanesulfonate

- Erbium(III) trifluoromethanesulfonate

Comparison: Dysprosium(III) trifluoromethanesulfonate is unique due to its high solubility in water and its ability to function effectively in aqueous media. This property makes it particularly valuable in reactions where water tolerance is essential. Compared to other lanthanide triflates, this compound offers a balance of reactivity and stability, making it a versatile catalyst in various chemical processes.

Biologische Aktivität

Dysprosium(III) trifluoromethanesulfonate (Dy(OTf)₃) is a lanthanide compound that has garnered attention for its catalytic properties and potential biological applications. This article explores its biological activity, particularly its role as a Lewis acid in various chemical reactions and its implications in biological systems.

- Molecular Formula : C₃DyF₉O₉S₃

- Molecular Weight : 609.69 g/mol

- CAS Number : 139177-62-1

- Solubility : Soluble in water, hygroscopic in nature.

The compound's structure features a dysprosium ion coordinated with trifluoromethanesulfonate groups, which contribute to its Lewis acidity. This property enables Dy(OTf)₃ to act as an effective catalyst in various organic reactions, including the Aldol reaction and Friedel-Crafts alkylation .

Catalytic Role in Organic Reactions

This compound functions primarily as a catalyst in organic synthesis. Its Lewis acid properties facilitate several reactions:

- Aldol Reactions : Dy(OTf)₃ catalyzes the reaction of silyl enol ethers with aldehydes, promoting the formation of β-hydroxy carbonyl compounds.

- Electrophilic Substitution : It effectively catalyzes electrophilic substitution reactions of indoles with imines, leading to the synthesis of complex organic molecules .

- Aza-Piancatelli Rearrangement : This rearrangement produces azaspirocycles in a highly diastereoselective manner, showcasing its utility in synthesizing biologically relevant compounds .

Case Studies and Research Findings

- Catalysis of Aza-Piancatelli Rearrangement :

- Photoluminescence Studies :

- Electrochemical Applications :

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

dysprosium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Dy/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVCYDUEICANRJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3DyF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433047 | |

| Record name | Dysprosium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139177-62-1 | |

| Record name | Dysprosium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium tris(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dy(OTf)3 function as a catalyst in organic reactions?

A1: Dy(OTf)3 acts as a Lewis acid catalyst, effectively promoting various organic transformations. Its strong affinity for oxygen atoms allows it to coordinate with oxygen-containing functional groups in reactant molecules. This coordination enhances the reactivity of these molecules, facilitating the desired chemical transformations. For example, Dy(OTf)3 catalyzes the per-O-acetylation of carbohydrates with acetic anhydride under solvent-free conditions. [] This reaction proceeds efficiently with a near-stoichiometric amount of acetic anhydride, highlighting the catalyst's effectiveness.

Q2: What are some notable applications of Dy(OTf)3 in organic synthesis?

A2: Dy(OTf)3 exhibits versatility in catalyzing a range of reactions, including:

- Carbohydrate Chemistry: It mediates the regioselective anomeric de-O-acetylation of carbohydrates in methanol with moderate to excellent yields. [] This selectivity is crucial for synthesizing specific carbohydrate derivatives. Additionally, it facilitates the conversion of unprotected sugars to their corresponding acetylated glycosyl hemiacetals, which are valuable intermediates in carbohydrate synthesis. []

- Piancatelli Rearrangement: Dy(OTf)3 catalyzes the Piancatelli rearrangement of 2-furylcarbinols to 4-hydroxycyclopentenones under mild conditions. [] This reaction offers control over the stereochemistry of the product, providing access to either the cis or trans isomer of the 4-hydroxycyclopentenone, which are important building blocks for various natural products.

Q3: Can Dy(OTf)3 be used in electrochemical applications?

A3: Research indicates the potential of Dy(OTf)3 in electrochemical applications, particularly for depositing dysprosium. Studies have demonstrated its use in a guanidinium-based room-temperature ionic liquid (RTIL) for electroplating dysprosium onto gold and Nd-Fe-B substrates. [] This method offers a potentially more efficient alternative to traditional physical vapor deposition techniques for creating dysprosium coatings, which are crucial in enhancing the performance of neodymium magnets used in various technologies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.